molecular formula C22H24F3N3O4S B14129400 N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide CAS No. 903870-83-7

N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14129400
CAS No.: 903870-83-7
M. Wt: 483.5 g/mol
InChI Key: HFAIVGXTHBOJFE-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenylsulfonyl group, and a piperidine ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which reacts with arylthiolate anions under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is unique due to its combination of a trifluoromethyl group, a phenylsulfonyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

903870-83-7

Molecular Formula

C22H24F3N3O4S

Molecular Weight

483.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[3-oxo-3-[3-(trifluoromethyl)anilino]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24F3N3O4S/c23-22(24,25)17-5-4-6-18(15-17)27-20(29)9-12-26-21(30)16-10-13-28(14-11-16)33(31,32)19-7-2-1-3-8-19/h1-8,15-16H,9-14H2,(H,26,30)(H,27,29)

InChI Key

HFAIVGXTHBOJFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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